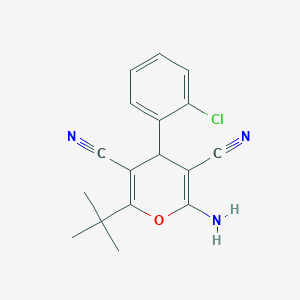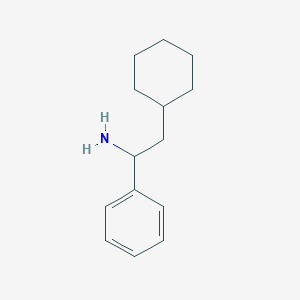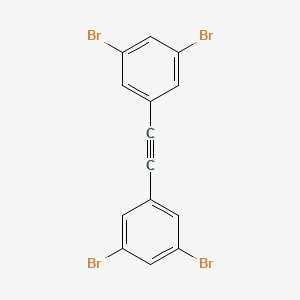
N-Acetyl-5-(3-hydroxybutyl)-L-cysteine
Übersicht
Beschreibung
N-Acetyl-5-(3-hydroxybutyl)-L-cysteine, also known as ACBC, is a naturally occurring metabolite of the amino acid cysteine. ACBC has gained significant attention in recent years due to its potential therapeutic properties in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of N-Acetyl-5-(3-hydroxybutyl)-L-cysteine is not fully understood. However, it has been suggested that N-Acetyl-5-(3-hydroxybutyl)-L-cysteine exerts its therapeutic effects by regulating various signaling pathways in cells. N-Acetyl-5-(3-hydroxybutyl)-L-cysteine has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. N-Acetyl-5-(3-hydroxybutyl)-L-cysteine also inhibits the Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-Acetyl-5-(3-hydroxybutyl)-L-cysteine has been shown to have various biochemical and physiological effects. N-Acetyl-5-(3-hydroxybutyl)-L-cysteine increases the levels of glutathione, a major antioxidant in cells, which helps to protect cells from oxidative stress. N-Acetyl-5-(3-hydroxybutyl)-L-cysteine also reduces the levels of reactive oxygen species (ROS), which are harmful to cells. In addition, N-Acetyl-5-(3-hydroxybutyl)-L-cysteine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of N-Acetyl-5-(3-hydroxybutyl)-L-cysteine is its natural occurrence in the body, which makes it a relatively safe compound for use in lab experiments. N-Acetyl-5-(3-hydroxybutyl)-L-cysteine is also readily available and can be synthesized in large quantities. However, one limitation of N-Acetyl-5-(3-hydroxybutyl)-L-cysteine is its instability in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-Acetyl-5-(3-hydroxybutyl)-L-cysteine. One area of research is the development of N-Acetyl-5-(3-hydroxybutyl)-L-cysteine as a therapeutic agent for cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of research is the study of the mechanism of action of N-Acetyl-5-(3-hydroxybutyl)-L-cysteine and its interactions with other signaling pathways in cells. In addition, the development of stable analogs of N-Acetyl-5-(3-hydroxybutyl)-L-cysteine may overcome the limitations of its instability in aqueous solutions and may lead to the development of more potent therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-5-(3-hydroxybutyl)-L-cysteine has been extensively studied for its potential therapeutic properties in various diseases. In cancer, N-Acetyl-5-(3-hydroxybutyl)-L-cysteine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-Acetyl-5-(3-hydroxybutyl)-L-cysteine also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular diseases, N-Acetyl-5-(3-hydroxybutyl)-L-cysteine has been shown to reduce oxidative stress and inflammation, which are key factors in the development of atherosclerosis.
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-(3-hydroxybutylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-6(11)3-4-15-5-8(9(13)14)10-7(2)12/h6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t6?,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVOFSHWCPHKOO-XDKWHASVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSCC(C(=O)O)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCSC[C@@H](C(=O)O)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282935 | |
| Record name | N-Acetyl-S-(3-hydroxybutyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-5-(3-hydroxybutyl)-L-cysteine | |
CAS RN |
45159-41-9 | |
| Record name | N-Acetyl-S-(3-hydroxybutyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45159-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteine, N-acetyl-5-(3-hydroxybutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045159419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-S-(3-hydroxybutyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)
![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)
![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)
![2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile](/img/structure/B3328293.png)


![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3328320.png)
![Ethyl 4-aminospiro[2.3]hexane-4-carboxylate](/img/structure/B3328330.png)




